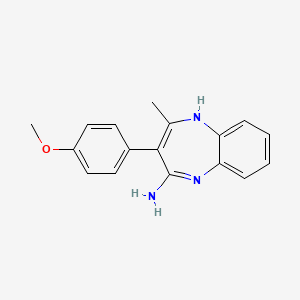

3-(4-methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine

Description

3-(4-Methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:

- A 4-methoxyphenyl group at position 3, contributing electron-donating effects via the methoxy substituent.

- A methyl group at position 4, influencing steric and electronic properties.

- An amine group at position 2, enabling hydrogen-bonding interactions.

Properties

Molecular Formula |

C17H17N3O |

|---|---|

Molecular Weight |

279.34 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine |

InChI |

InChI=1S/C17H17N3O/c1-11-16(12-7-9-13(21-2)10-8-12)17(18)20-15-6-4-3-5-14(15)19-11/h3-10,19H,1-2H3,(H2,18,20) |

InChI Key |

JMUJHWWJPZLDPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C2N1)N)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine typically involves multiple steps. One common method includes the following steps:

Formation of the Benzodiazepine Core: This is usually achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-diamine and a ketone or aldehyde.

Introduction of the 4-Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the benzodiazepine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can be used to modify the benzodiazepine core, potentially altering its pharmacological properties.

Substitution: Various substitution reactions can be performed on the aromatic rings, introducing different functional groups and thereby modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce halogenated or nitro groups.

Scientific Research Applications

Chemistry: It can be used as a precursor for the synthesis of other benzodiazepine derivatives.

Biology: The compound’s interactions with biological systems can be studied to understand its pharmacological effects.

Medicine: Research into its potential therapeutic uses, such as anxiolytic or anticonvulsant properties, is ongoing.

Industry: It may be used in the development of new pharmaceuticals or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine involves its interaction with the central nervous system. It likely acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic properties. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the GABAergic neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs

Analysis:

- Benzodiazepine vs. Chalcone (): The target compound’s rigid diazepine ring contrasts with the chalcone’s linear α,β-unsaturated ketone. The 4-methoxyphenyl group is conserved, but the chalcone’s conjugated system favors antioxidant activity , whereas benzodiazepines typically target CNS receptors.

- Benzodiazepine vs. Benzoxazin (): The benzoxazin’s six-membered ring (with oxygen) reduces ring strain compared to the seven-membered benzodiazepine.

- Benzodiazepine vs. Propanamide (): The propanamide’s flexible chain and amide group increase hydrophilicity, while the benzodiazepine’s planar structure may improve membrane permeability.

Pharmacological and Functional Comparisons

Physicochemical and Computational Insights

- Electronic Properties: Density functional theory (DFT) studies (as in ) could predict the electron distribution in the benzodiazepine’s aromatic system, comparing it to chalcones or benzoxazins. Exact exchange terms in DFT may improve accuracy for such heterocycles .

- Crystallographic Data: Tools like SHELX () and ORTEP-3 () are critical for resolving conformational differences. For example, the benzodiazepine’s ring puckering might differ from benzoxazin’s planar structure, affecting molecular packing .

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine is a compound belonging to the benzodiazepine class, which is well-known for its pharmacological activities, including anxiolytic, sedative, and muscle relaxant effects. This article explores the biological activity of this compound, focusing on its interaction with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by a fused bicyclic structure containing a diazepine ring. The presence of a methoxyphenyl group at the 3-position and a methyl group at the 4-position contributes to its distinct chemical properties and biological activities. The molecular formula is with a molecular weight of approximately 268.35 g/mol .

Benzodiazepines generally exert their effects by modulating the GABA receptor, enhancing the inhibitory neurotransmission in the central nervous system. The specific interactions of this compound with GABA receptors can be assessed through various methodologies:

- Radiolabeled Ligand Binding Assays : These assays help determine the binding affinity of the compound to GABA receptors.

- Electrophysiological Recordings : This technique measures the effects of the compound on neuronal excitability and neurotransmission.

Anxiolytic Effects

Research indicates that derivatives of benzodiazepines often exhibit anxiolytic properties. The specific structural modifications in this compound may enhance its efficacy as an anxiolytic agent. In vitro studies are essential to elucidate its effectiveness compared to established benzodiazepines like Diazepam and Lorazepam.

Comparative Analysis with Other Benzodiazepines

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Diazepam | Commonly used anxiolytic | Long half-life; extensive clinical use |

| Lorazepam | Strong anxiolytic effects | Shorter half-life; rapid onset |

| Clonazepam | Primarily used as an anticonvulsant | Potent with longer duration of action |

| This compound | Potential anxiolytic | Unique methoxyphenyl substitution may lead to distinct receptor interactions |

This table highlights how the unique structural features of this compound could contribute to its distinct pharmacological profile compared to traditional benzodiazepines .

Case Studies and Research Findings

Recent studies have focused on understanding the pharmacodynamics of this compound through various experimental approaches:

- Binding Affinity Studies : Initial studies suggest that this compound demonstrates significant binding affinity for GABA receptors, indicating potential anxiolytic effects similar to other benzodiazepines .

- Electrophysiological Effects : Electrophysiological studies are underway to assess how this compound influences synaptic transmission and neuronal excitability in cultured neurons .

- Drug Development Potential : Given its structural uniqueness, there is potential for developing derivatives that could enhance selectivity and reduce side effects commonly associated with traditional benzodiazepines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.